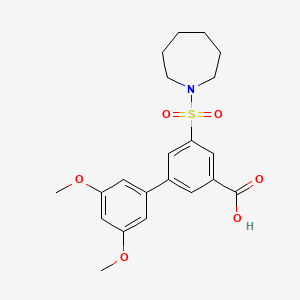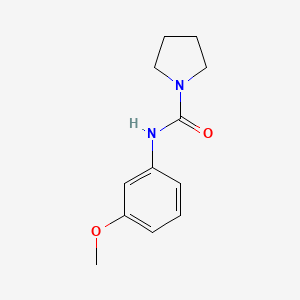
N'-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-N,N-dimethylimidoformamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-N,N-dimethylimidoformamide, also known as CTIM, is a chemical compound that has been widely used in scientific research. CTIM is a potent inhibitor of protein phosphatase 2A (PP2A), a critical regulator of various cellular processes.
Mécanisme D'action
N'-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-N,N-dimethylimidoformamide binds to the catalytic subunit of PP2A and inhibits its phosphatase activity. This compound does not affect the activity of other phosphatases or kinases. The inhibition of PP2A activity by this compound leads to the activation of downstream signaling pathways, which may contribute to its biological effects.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, inhibit the growth of tumor xenografts, and sensitize cancer cells to chemotherapy. This compound has also been shown to regulate glucose metabolism and insulin signaling in adipocytes and liver cells. In addition, this compound has been reported to modulate the immune response and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N'-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-N,N-dimethylimidoformamide in lab experiments include its high potency and selectivity for PP2A, which allows for the specific inhibition of PP2A activity. This compound can be used in both in vitro and in vivo experiments, and its effects can be easily evaluated using various biochemical and cellular assays. However, the limitations of using this compound include its potential off-target effects and toxicity, which need to be carefully evaluated in each experiment.
Orientations Futures
There are several future directions for the use of N'-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-N,N-dimethylimidoformamide in scientific research. One potential application is the development of this compound-based therapies for cancer and other diseases. This compound has shown promising results in preclinical studies as a potential anticancer agent, and further studies are needed to evaluate its safety and efficacy in clinical trials. Another future direction is the identification of novel targets and pathways regulated by PP2A, which may provide new insights into the functions of PP2A and its role in various diseases. Finally, the development of new this compound analogs with improved potency and selectivity may further enhance its utility as a research tool and therapeutic agent.
Méthodes De Synthèse
N'-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-N,N-dimethylimidoformamide can be synthesized by reacting 3-cyano-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid with N,N-dimethylformamide dimethyl acetal and trifluoroacetic acid. The reaction yields this compound as a yellow solid with a purity of over 95%.
Applications De Recherche Scientifique
N'-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-N,N-dimethylimidoformamide has been extensively used in scientific research as a tool to study the functions of PP2A. PP2A is a ubiquitous serine/threonine phosphatase that plays a critical role in various cellular processes, including cell cycle regulation, DNA damage response, and apoptosis. Dysregulation of PP2A has been linked to many diseases, including cancer, Alzheimer's disease, and diabetes. This compound has been shown to selectively inhibit the activity of PP2A and therefore can be used to study the functions of PP2A in various cellular processes and diseases.
Propriétés
IUPAC Name |
N'-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-N,N-dimethylmethanimidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3S/c1-15(2)8-14-12-10(7-13)9-5-3-4-6-11(9)16-12/h8H,3-6H2,1-2H3/b14-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARSRUQWMZUTUAG-RIYZIHGNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC1=C(C2=C(S1)CCCC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=N/C1=C(C2=C(S1)CCCC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-chloro-1-methyl-N-[4-(1-piperidinylsulfonyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B5372634.png)
![N-{2-[1-(2-biphenylylmethyl)-2-piperidinyl]ethyl}acetamide](/img/structure/B5372637.png)
![2-(1H-benzimidazol-2-yl)-3-[1-(2-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylonitrile](/img/structure/B5372642.png)
![N-[4-(difluoromethoxy)phenyl]-N'-(2-fluorophenyl)urea](/img/structure/B5372654.png)
![3-[2-(4-fluorophenyl)ethyl]-1-[3-(1H-pyrazol-4-yl)benzoyl]piperidine](/img/structure/B5372663.png)
![2-(1,3-benzothiazol-2-yl)-3-{2-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxyphenyl}acrylonitrile](/img/structure/B5372665.png)

![(3S*,5S*)-5-[(cyclopropylamino)carbonyl]-1-[(3-phenyl-1H-pyrazol-4-yl)methyl]-3-piperidinecarboxylic acid](/img/structure/B5372672.png)

![N-[3-(4-chlorophenyl)-2-(2-furoylamino)acryloyl]valine](/img/structure/B5372681.png)

![4-[2-(4-fluorophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzenesulfonamide](/img/structure/B5372689.png)